molecular formula C15H15N3O B14444010 N-(Propan-2-yl)-9H-beta-carboline-3-carboxamide CAS No. 78538-82-6

N-(Propan-2-yl)-9H-beta-carboline-3-carboxamide

Cat. No.: B14444010
CAS No.: 78538-82-6
M. Wt: 253.30 g/mol
InChI Key: KLAJPBHWTPRQIM-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-9H-beta-carboline-3-carboxamide is a compound belonging to the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are naturally occurring alkaloids found in various plants and animals. They have been studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)-9H-beta-carboline-3-carboxamide typically involves the reaction of 9H-beta-carboline-3-carboxylic acid with isopropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired carboxamide . The reaction can be summarized as follows:

    Starting Materials: 9H-beta-carboline-3-carboxylic acid, isopropylamine

    Reagents: Thionyl chloride or phosphorus oxychloride

    Conditions: Reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)-9H-beta-carboline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and inflammation.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(Propan-2-yl)-9H-beta-carboline-3-carboxamide
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
  • N-Isopropylacrylamide

Uniqueness

This compound stands out due to its unique beta-carboline structure, which imparts distinct biological activities. Compared to other similar compounds, it may exhibit higher potency or selectivity for certain targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

78538-82-6

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

N-propan-2-yl-9H-pyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C15H15N3O/c1-9(2)17-15(19)13-7-11-10-5-3-4-6-12(10)18-14(11)8-16-13/h3-9,18H,1-2H3,(H,17,19)

InChI Key

KLAJPBHWTPRQIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Origin of Product

United States

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